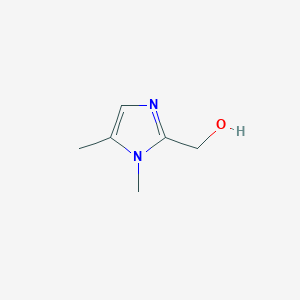

(1,5-Dimethyl-1H-imidazol-2-yl)methanol

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Synthesis and Functional Materials

The imidazole ring is a privileged structure in chemistry due to its unique electronic properties, stability, and ability to engage in various intermolecular interactions, including hydrogen bonding. It is a fundamental component of many biologically vital molecules, such as the amino acid histidine and the neurotransmitter histamine.

In modern chemical synthesis , the imidazole scaffold serves as a versatile building block for constructing complex molecules. Its derivatives are integral to the synthesis of numerous pharmaceuticals, including antifungal agents and antibiotics. The imidazole nucleus is a common feature in drugs due to its ability to enhance pharmacokinetic properties.

In the realm of functional materials , imidazole and its derivatives are crucial in the development of:

Ionic Liquids: Imidazolium-based salts are among the most common and well-studied ionic liquids, valued for their thermal stability and tunable properties.

Metal-Organic Frameworks (MOFs): Imidazole-based ligands are used to construct MOFs with applications in gas storage, separation, and catalysis. For instance, 2-methylimidazole (B133640) is a key component in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs.

Coordination Polymers: The nitrogen atoms in the imidazole ring readily coordinate with metal ions, leading to the formation of coordination polymers with interesting magnetic and electronic properties.

Overview of 2-Hydroxymethylimidazole Derivatives in Coordination Chemistry and Catalysis

The presence of a hydroxymethyl group at the 2-position of the imidazole ring introduces a key functional group that significantly influences the molecule's role in coordination chemistry and catalysis. The nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group can act in concert as a bidentate ligand, chelating to a metal center.

Imidazole ligands have been successfully used in coordination chemistry for decades, largely because the nitrogen atoms facilitate the formation of stable metal complexes. nih.gov 2-Hydroxymethylimidazole derivatives build on this by providing an additional coordination site. This chelation can enhance the stability and influence the geometry of the resulting metal complex.

In catalysis , these complexes are of growing interest. The hydroxyl group can participate directly in catalytic cycles or modify the electronic properties of the metal center. Zinc complexes containing imidazole ligands with hydroxyl groups have shown high catalytic yields in the glycerolysis of urea, a reaction for producing glycerol (B35011) carbonate. nih.gov This enhanced activity is attributed to the presence of both acidic (metal center) and basic (hydroxyl group) sites. Similarly, copper complexes with 2-methylimidazole have been used as catalysts for the oxidation of cyclohexane (B81311). mdpi.com

| Catalyst System | Reaction Catalyzed | Key Findings |

| Zinc-imidazole complexes with hydroxyl groups | Glycerolysis of urea | The hydroxyl group creates bifunctional acid-base sites, enhancing catalytic yield. nih.gov |

| Copper(II)-2-methylimidazole complexes | Oxidation of cyclohexane | Complexes show catalytic activity in converting cyclohexane to cyclohexanol (B46403) and cyclohexanone. mdpi.com |

| MOF-5 with 2-methylimidazole | Knoevenagel condensation | 2-methylimidazole acts as a coordination regulator and introduces basic sites, enhancing catalytic performance. rsc.org |

Research Trajectory and Focus on (1,5-Dimethyl-1H-imidazol-2-yl)methanol and its Analogs

While direct research on (1,5-Dimethyl-1H-imidazol-2-yl)methanol is limited, the research trajectory for this compound can be inferred from studies on its close analogs. The primary areas of investigation for such substituted imidazoles are in medicinal chemistry, materials science, and as precursors for other functional molecules like N-heterocyclic carbenes (NHCs).

Analogs and Their Applications:

(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol: This nitroimidazole derivative is a known starting material for synthesizing more complex molecules with potential antimicrobial properties. Research has shown its utility in creating 2,4-disubstituted 5-nitroimidazoles that exhibit potent activity against bacteria like Clostridioides difficile. This highlights a potential research avenue for (1,5-Dimethyl-1H-imidazol-2-yl)methanol in the development of new therapeutic agents, where the nitro group is replaced by a methyl group, altering its electronic properties and biological targets.

2-Methylimidazole: This simpler analog is a widely used building block. It is a precursor to nitroimidazole antibiotics and is extensively used as a ligand in coordination chemistry to create coordination polymers and MOFs. wikipedia.org It also serves to simulate the coordination of histidine to heme complexes. wikipedia.org

1H-Imidazole-1-methanol: This isomer of other hydroxymethylimidazoles is a precursor in the synthesis of N-heterocyclic carbenes (NHCs). wisconsin.edu NHCs are powerful ligands for transition metals, forming highly effective catalysts for a wide range of organic transformations. The synthesis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol could similarly be a step toward creating novel NHC ligands with specific steric and electronic properties conferred by the dimethyl substitution pattern.

The research focus for a molecule like (1,5-Dimethyl-1H-imidazol-2-yl)methanol would likely involve its synthesis and subsequent use as a ligand for creating new metal complexes. These complexes could then be investigated for catalytic activity, drawing on the principles observed with other hydroxymethylimidazole derivatives. Furthermore, its potential as a synthon for more complex heterocyclic structures in medicinal chemistry represents a significant area for future exploration.

| Compound Name | Structural Features | Research Focus/Application |

| (1,5-Dimethyl-1H-imidazol-2-yl)methanol | Imidazole core, N1-methyl, C5-methyl, C2-hydroxymethyl | (Projected) Ligand for catalysis, synthetic building block. |

| (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol | Imidazole core, N1-methyl, C5-nitro, C2-hydroxymethyl | Starting material for antimicrobial agents. |

| 2-Methylimidazole | Imidazole core, C2-methyl | Precursor for antibiotics, ligand for MOFs and coordination polymers. wikipedia.org |

| 1H-Imidazole-1-methanol | Imidazole core, N1-hydroxymethyl | Precursor for N-heterocyclic carbene (NHC) ligands. wisconsin.edu |

Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-7-6(4-9)8(5)2/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHATSCXXDIEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 1,5 Dimethyl 1h Imidazol 2 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (1,5-Dimethyl-1H-imidazol-2-yl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of each atom.

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments within a molecule. In the ¹H NMR spectrum of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, distinct signals are expected for the imidazole (B134444) ring proton, the two methyl groups, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron density around the protons. The lone proton on the imidazole ring (H-4) is expected to appear as a singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm. researchgate.net The N-methyl group (N-CH₃) protons will also produce a singlet, generally found further upfield, around δ 3.5-4.0 ppm. The C-methyl group (C₅-CH₃) protons, being attached to a carbon atom of the aromatic ring, are expected to resonate at approximately δ 2.0-2.5 ppm as a singlet.

The methylene protons (-CH₂OH) adjacent to the imidazole ring and the hydroxyl group will likely appear as a singlet around δ 4.5-5.0 ppm. The chemical shift of the hydroxyl proton (-OH) is variable and can be observed over a wide range, often as a broad singlet, and is sensitive to solvent, concentration, and temperature. pitt.edu

For a closely related analog, (1-methyl-1H-imidazol-5-yl)methanol, reported ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) shows signals at δ 7.38 (s, 1H, imidazole ring proton), 6.87 (s, 1H, another imidazole ring proton, which would be absent in our target molecule), 4.60 (s, 2H, -CH₂OH), and 3.69 (s, 3H, N-CH₃). This provides a strong basis for the predicted chemical shifts in (1,5-Dimethyl-1H-imidazol-2-yl)methanol.

Table 1: Predicted ¹H NMR Chemical Shifts for (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 6.5 - 7.5 | Singlet |

| N-CH₃ | 3.5 - 4.0 | Singlet |

| C₅-CH₃ | 2.0 - 2.5 | Singlet |

| -CH₂OH | 4.5 - 5.0 | Singlet |

| -OH | Variable | Broad Singlet |

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in (1,5-Dimethyl-1H-imidazol-2-yl)methanol will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazole ring are expected to resonate in the downfield region, typically between δ 115 and 150 ppm. The C-2 carbon, being attached to both a nitrogen and the hydroxymethyl group, is expected to be the most downfield of the ring carbons. The C-4 and C-5 carbons will have distinct chemical shifts influenced by the methyl and N-methyl substitutions. For substituted benzimidazoles, the C2 carbon chemical shifts are reported to be in the range of 10-15 ppm higher than the parent benzimidazole (B57391). mdpi.com

The carbon of the N-methyl group (N-CH₃) is expected to appear around δ 30-35 ppm. The C-methyl carbon (C₅-CH₃) will likely resonate further upfield, in the range of δ 10-15 ppm. The methylene carbon of the hydroxymethyl group (-CH₂OH) is anticipated to be in the region of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-4 | 115 - 125 |

| C-5 | 125 - 135 |

| N-CH₃ | 30 - 35 |

| C₅-CH₃ | 10 - 15 |

| -CH₂OH | 50 - 60 |

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of (1,5-Dimethyl-1H-imidazol-2-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-N functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. researchgate.net

The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic methyl and methylene groups are expected to appear in the range of 2850-3150 cm⁻¹. Specifically, aromatic C-H stretches are typically observed between 3000 and 3150 cm⁻¹, while aliphatic C-H stretches are found between 2850 and 3000 cm⁻¹. researchgate.net

The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to absorptions in the fingerprint region, typically between 1450 and 1650 cm⁻¹. researchgate.net The C-N stretching vibrations are also found in the fingerprint region, usually between 1000 and 1350 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1100 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |

| C-H Stretch (Aromatic) | Imidazole Ring | 3000 - 3150 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2850 - 3000 |

| C=N / C=C Stretch | Imidazole Ring | 1450 - 1650 |

| C-N Stretch | Imidazole Ring | 1000 - 1350 |

| C-O Stretch | Primary Alcohol | 1000 - 1100 |

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

For imidazole and its derivatives, the primary electronic transitions are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic imidazole ring. These transitions are generally observed in the range of 200-230 nm. mdpi.com For imidazole itself, a characteristic absorption peak is observed near 209 nm. mdpi.com Methyl substitution on the imidazole ring can cause a red shift (a shift to longer wavelengths) of this absorption peak. mdpi.com

The n → π* transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths, often in the range of 260-290 nm. researchgate.net For some imidazole derivatives, such as imidazole-2-carbaldehyde, an absorption maximum around 280 nm is considered characteristic. mdpi.comresearchgate.net

Based on the structure of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, it is expected to exhibit a strong absorption band below 230 nm corresponding to a π → π* transition and a weaker band at a longer wavelength corresponding to an n → π* transition.

Table 4: Predicted UV-Vis Absorption Maxima for (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Imidazole Ring | ~210 - 230 |

| n → π | Imidazole Ring | ~270 - 290 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of (1,5-Dimethyl-1H-imidazol-2-yl)methanol (C₆H₁₀N₂O) is 126.16 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126.

The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for imidazole derivatives involve the cleavage of the imidazole ring. For alcohols, a common fragmentation is the loss of a water molecule (M-18), which would result in a peak at m/z = 108. Another characteristic fragmentation for primary alcohols is the loss of the hydroxymethyl radical (-CH₂OH), leading to a peak at m/z = 95.

Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. libretexts.org In this case, it would involve the cleavage of the bond between the imidazole ring and the hydroxymethyl group. The fragmentation of the imidazole ring itself can lead to the loss of small neutral molecules like HCN. For the related compound 1,5-dimethylimidazole, the mass spectrum shows a prominent molecular ion peak at m/z = 96. nist.gov

Table 5: Predicted Key Mass Spectrometry Fragments for (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 108 | [M - H₂O]⁺ |

| 95 | [M - CH₂OH]⁺ |

| Various | Fragments from imidazole ring cleavage |

Structural Elucidation and Crystallographic Analysis of 1,5 Dimethyl 1h Imidazol 2 Yl Methanol Systems

Single Crystal X-ray Diffraction Studies

Experimental determination through single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a crystalline compound. This technique provides precise coordinates of each atom in the unit cell, from which molecular geometry, bond lengths, bond angles, and torsional angles are accurately determined. However, no such study for (1,5-Dimethyl-1H-imidazol-2-yl)methanol has been reported.

Molecular Geometry and Conformation in the Solid State

Without crystallographic data, the exact molecular geometry and conformation of (1,5-Dimethyl-1H-imidazol-2-yl)methanol in the solid state are unknown. For related compounds like 1H-imidazole-1-methanol, studies have revealed specific torsion angles between the methanol (B129727) substituent and the imidazole (B134444) ring, which are crucial for achieving stable packing arrangements nih.govresearchgate.net. The steric and electronic effects of the two methyl groups in the target compound would likely lead to a unique conformational preference that can only be confirmed through experimental analysis.

Analysis of Bond Lengths and Bond Angles

A quantitative analysis of bond lengths and angles for (1,5-Dimethyl-1H-imidazol-2-yl)methanol is contingent upon its crystallographic structure solution. In analogous imidazole structures, bond lengths and angles are generally found to be within normal ranges, though they can be influenced by the electronic nature of substituents and intermolecular interactions within the crystal lattice .

Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in a crystal, known as the supramolecular architecture, is governed by a variety of non-covalent intermolecular interactions. For imidazole-containing structures, hydrogen bonding and π-stacking are typically dominant.

Formation of Multi-molecular Assemblies and Chains

The interplay of hydrogen bonding and other weaker interactions often leads to the formation of higher-order structures such as chains, sheets, or three-dimensional networks. For example, O–H···N hydrogen bonds are known to link molecules of similar compounds into chains . In 1H-imidazole-1-methanol, hydrogen bonds result in discrete trimolecular assemblies nih.govchemicalbook.com. The specific nature of any multi-molecular assemblies formed by (1,5-Dimethyl-1H-imidazol-2-yl)methanol remains uncharacterized.

Reactivity and Chemical Transformations of 1,5 Dimethyl 1h Imidazol 2 Yl Methanol

Oxidation Pathways of the Hydroxymethyl Moiety to Carbonyl Derivatives

The primary alcohol functional group at the C2 position of (1,5-Dimethyl-1H-imidazol-2-yl)methanol is susceptible to oxidation, yielding the corresponding carbonyl derivatives—either an aldehyde or a carboxylic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the specific reaction conditions employed.

Mild oxidizing agents are typically used to convert the hydroxymethyl group to an aldehyde, 1,5-dimethyl-1H-imidazole-2-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to ensure the aldehyde is the final product.

Conversely, the use of stronger oxidizing agents will lead to the formation of 1,5-dimethyl-1H-imidazole-2-carboxylic acid. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or pyridinium dichromate (PDC) under more vigorous conditions. These powerful oxidants are capable of fully oxidizing the intermediate aldehyde to the more stable carboxylic acid.

Table 1: Oxidation Reactions of Imidazole-2-methanol Derivatives This table summarizes common oxidation reactions for hydroxymethyl groups on imidazole (B134444) rings, analogous to the reactivity of (1,5-Dimethyl-1H-imidazol-2-yl)methanol.

| Starting Material Analogue | Oxidizing Agent | Solvent | Product |

| (1H-imidazol-2-yl)methanol derivative | Pyridinium Chlorochromate (PCC) | Dichloromethane | Imidazole-2-carbaldehyde derivative |

| (1H-imidazol-2-yl)methanol derivative | Pyridinium Dichromate (PDC) | Dichloromethane | Imidazole-2-carbaldehyde derivative |

| (1H-imidazol-2-yl)methanol derivative | Potassium Permanganate (KMnO₄) | Water/Acetone | Imidazole-2-carboxylic acid derivative |

| (1H-imidazol-2-yl)methanol derivative | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Imidazole-2-carboxylic acid derivative |

Reduction Reactions of the Imidazole Ring and Substituents

The aromatic imidazole ring is generally resistant to reduction under mild conditions due to its electronic stability. Catalytic hydrogenation (e.g., using H₂ over Pd/C) under harsh conditions of high pressure and temperature can reduce the imidazole ring to an imidazolidine (B613845), but this is not a common transformation.

More frequently, reduction reactions target the substituents on the ring. While the hydroxymethyl group of (1,5-Dimethyl-1H-imidazol-2-yl)methanol is already in a reduced state, related carbonyl or nitro-substituted imidazoles demonstrate typical substituent reduction pathways. For instance, an imidazole-2-carbaldehyde can be readily reduced back to the corresponding alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov Similarly, a nitro group, if present on the imidazole ring, can be selectively reduced to an amino group using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, without affecting the aromaticity of the heterocycle.

Table 2: Reduction Reactions of Substituted Imidazoles This table illustrates typical reduction reactions of functional groups attached to an imidazole ring.

| Starting Material | Reducing Agent | Solvent | Product |

| Imidazole-2-carbaldehyde derivative | Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol | Imidazole-2-methanol derivative nih.gov |

| 4-Nitro-imidazole derivative | Tin(II) Chloride (SnCl₂) / HCl | Ethanol | 4-Amino-imidazole derivative |

| 4-Nitro-imidazole derivative | H₂ / Palladium on Carbon (Pd/C) | Methanol | 4-Amino-imidazole derivative |

Electrophilic Substitution Reactions on the Imidazole Heterocycle

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions such as halogenation and nitration. In (1,5-Dimethyl-1H-imidazol-2-yl)methanol, the potential sites for substitution are the C4 position, as the C2 and C5 positions are already substituted. The existing substituents influence the reactivity and regioselectivity of the substitution.

Nitration of the imidazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. For 1-substituted imidazoles, nitration typically occurs at the C4 or C5 position. icm.edu.pl Given that the C5 position is occupied by a methyl group in the target compound, electrophilic nitration would be directed to the C4 position, yielding (1,5-Dimethyl-4-nitro-1H-imidazol-2-yl)methanol. nih.gov

Halogenation, such as bromination or chlorination, can also occur at the C4 position. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce a halogen atom onto the ring. Another approach involves the reaction of imidazole N-oxides with tosyl halides, which proceeds through a cine-substitution mechanism to yield 2-halo-imidazoles. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, possessing both a nucleophilic hydroxyl group and a reactive imidazole ring, makes it a valuable precursor for synthesizing fused heterocyclic systems. These reactions typically involve the reaction of the hydroxymethyl group with a bifunctional electrophile, followed by intramolecular cyclization.

A notable example is the reaction with chloroacetyl chloride. nih.gov In this process, the hydroxyl group first undergoes acylation to form an ester intermediate. Subsequently, in the presence of a base, an intramolecular nucleophilic substitution occurs where the N3 nitrogen of the imidazole ring displaces the chloride, leading to the formation of a fused six-membered ring. This results in the synthesis of an imidazo[2,1-c] nih.govresearchgate.netoxazinone system. nih.govresearchgate.net Such annulation strategies are crucial for building complex polycyclic molecules that are often explored for their biological activities. nih.gov

Table 3: Annulation Reaction of an Imidazol-2-yl-methanol Derivative This table outlines the key steps in the formation of a fused heterocyclic system from an imidazol-2-yl-methanol precursor.

| Step | Reactant | Reagent(s) | Intermediate/Product | Fused System Formed |

| 1. Acylation | (Imidazol-2-yl)methanol derivative | Chloroacetyl chloride, Triethylamine | 2-((Chloroacetyl)oxy)methyl-imidazole derivative | - |

| 2. Cyclization | Intermediate from Step 1 | Base (e.g., Potassium Carbonate) | Imidazo[2,1-c] nih.govresearchgate.netoxazin-6(5H)-one derivative | Imidazo-oxazinone nih.govresearchgate.net |

Ligand Exchange and Degradation Studies in Various Media

The imidazole moiety is a well-established ligand in coordination chemistry due to the electron-donating ability of its sp²-hybridized nitrogen atom (N3). nih.govresearchgate.net (1,5-Dimethyl-1H-imidazol-2-yl)methanol can act as a bidentate ligand, coordinating to metal ions through both the imidazole nitrogen and the oxygen atom of the hydroxymethyl group, forming a stable chelate ring. nbinno.com This chelating ability allows it to form complexes with a variety of transition metals, and these complexes are studied for applications in catalysis and materials science. researchgate.netresearchgate.net Ligand exchange reactions can occur where (1,5-Dimethyl-1H-imidazol-2-yl)methanol displaces other ligands from a metal's coordination sphere.

The stability of (1,5-Dimethyl-1H-imidazol-2-yl)methanol is subject to environmental conditions. Studies on similar polyalkylated imidazoles show they possess high thermal stability but are susceptible to oxidative degradation. ntnu.no The degradation process can be initiated by heat, light (photodegradation), or strong oxidizing agents, potentially leading to the cleavage of the imidazole ring or modification of its substituents. nih.govrsc.org The N-methylation in (1,5-Dimethyl-1H-imidazol-2-yl)methanol may also influence its biodegradability, as N-substituted imidazoles are often found to be poorly biodegradable compared to their C-substituted counterparts. researchgate.net Hydrolytic stability is generally high, though extreme pH conditions can promote degradation pathways.

Coordination Chemistry, Catalysis, and Material Science Applications of 1,5 Dimethyl 1h Imidazol 2 Yl Methanol Systems

Role as a Ligand in Transition Metal Complexes

Coordination Modes and Donor Atom Preferences (N- and O-donor)

Without experimental data, one can only hypothesize the coordination behavior of (1,5-Dimethyl-1H-imidazol-2-yl)methanol. Typically, imidazole (B134444) derivatives coordinate to metal ions through the sp²-hybridized nitrogen atom (N3) of the imidazole ring. The presence of the hydroxymethyl group at the C2 position introduces a potential secondary binding site through the oxygen atom, allowing for chelation. This could lead to the ligand acting as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal center. The methyl groups at the N1 and C5 positions would primarily exert steric and electronic influences on the coordination properties.

Stereochemical Aspects and Geometries of Metal Centers

The geometry of the resulting metal complexes would depend on the metal ion, its oxidation state, the stoichiometry of the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules. For instance, with a bidentate N,O-coordinating ligand, a Cu(II) center could adopt square planar or distorted octahedral geometries, while a Cd(II) center might favor tetrahedral or octahedral coordination. However, these are general predictions and require empirical validation.

Rational Design of Imidazole-Based Ligands for Metalloprotein Models and Bioinorganic Systems

The imidazole moiety is a crucial component in the active sites of many metalloproteins (e.g., histidine residues coordinating to metal ions). Ligands like (1,5-Dimethyl-1H-imidazol-2-yl)methanol could theoretically be used to model the coordination environment of such active sites. The combination of a "soft" N-donor from the imidazole and a "hard" O-donor from the alcohol group could mimic certain biological coordination spheres. The methyl substituents could be used to fine-tune the steric and electronic environment around the metal center.

Synthesis and Characterization of Specific Metal Complexes

Copper(II) Complexes

No specific synthesis or characterization data for Copper(II) complexes with (1,5-Dimethyl-1H-imidazol-2-yl)methanol has been found in the reviewed literature. A hypothetical synthesis would involve reacting a Cu(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(OAc)₂) with the ligand in a suitable solvent. Characterization would typically involve techniques such as elemental analysis, FT-IR spectroscopy (to observe shifts in C=N and O-H stretching frequencies upon coordination), UV-Vis spectroscopy (to study the d-d transitions of the Cu(II) ion), and single-crystal X-ray diffraction to determine the precise molecular structure.

Cadmium(II) Complexes

Similarly, there is no available research on the synthesis and characterization of Cadmium(II) complexes with this ligand. A general synthetic approach would be the reaction of a Cd(II) salt (e.g., CdCl₂, Cd(NO₃)₂) with the ligand. Characterization would likely employ FT-IR, ¹H and ¹³C NMR spectroscopy (as Cd(II) is diamagnetic), and single-crystal X-ray diffraction to elucidate the coordination geometry.

Cobalt(II) Complexes

Complexes of cobalt(II) with imidazole-based ligands have been a subject of significant research interest due to their diverse structural features and potential applications. The coordination chemistry of (1,5-Dimethyl-1H-imidazol-2-yl)methanol with cobalt(II) is part of a broader field of study involving substituted imidazole and benzimidazole (B57391) ligands.

Experimental and computational studies have been conducted on cobalt(II) complexes with related ligands such as (1-methyl-1H-imidazol-2-yl)methanol. These studies have successfully synthesized and characterized complexes like [Co(OAc)2(L)2] and [CoCl2(L)2], where L represents the imidazole methanol (B129727) derivative. researchgate.net The characterization techniques employed include single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy. researchgate.net In a similar vein, research on (1-methyl-1H-benzo[d]imidazol-2-yl)methanol has yielded cobalt(II) complexes, namely [Co(Hmbm)2(OAc)2] and [Co(Hmbm)2(H2O)2]Cl2. tandfonline.com These complexes have been analyzed using elemental analysis, spectroscopic methods, and single-crystal X-ray crystallography to determine their molecular geometries. researchgate.nettandfonline.com

The geometry of the Co(II) ion in these complexes is often found to be a distorted octahedral or trigonal bipyramidal. researchgate.netnih.gov For instance, in complexes with (1-methyl-1H-imidazol-2-yl)methanol, the cobalt ion is coordinated by two imidazole derivative ligands and two acetate (B1210297) or chloride ions. researchgate.net Similarly, in complexes with certain imidazole derivatives and methacrylate (B99206) anions, X-ray crystallography has revealed distorted trigonal bipyramid stereochemistry for the Co(II) center. nih.gov The coordination environment is typically formed by nitrogen atoms from the imidazole rings and oxygen atoms from the anionic ligands or water molecules. researchgate.nettandfonline.com

Computational studies, often employing Density Functional Theory (DFT) with functionals like B3LYP and CAM-B3LYP, have been used to calculate the molecular geometries, electronic transitions, and vibrational frequencies of these cobalt(II) complexes. tandfonline.com These theoretical calculations generally show good agreement with the experimental data obtained from spectroscopic and crystallographic analyses. researchgate.net Furthermore, Natural Transition Orbitals (NTOs) have been plotted to provide a qualitative description of the excited states and the charge transfer character of electronic transitions, which are often assigned as ligand-to-metal charge transfer (LMCT). tandfonline.com

The thermal properties and stability of cobalt-imidazole complexes have also been investigated. For example, a solvent-free method has been proposed for the synthesis of hexaimidazolecobalt(II) nitrate (B79036) and perchlorate, which are stable up to 150 °C and 170 °C, respectively. mdpi.com High-valent cobalt(III)-imidyl complexes have also been generated and characterized, demonstrating the accessibility of higher oxidation states for cobalt in such coordination environments, which can be relevant for catalytic applications. nih.gov

Table 1: Selected Cobalt(II) Complexes with Imidazole/Benzimidazole Methanol Derivatives

| Complex | Ligand | Coordination Geometry | Characterization Methods |

|---|---|---|---|

| [Co(OAc)2(L)2] | (1-methyl-1H-imidazol-2-yl)methanol | Not specified in abstract | Single-crystal X-ray diffraction, FT-IR, UV-Vis spectroscopy researchgate.net |

| [CoCl2(L)2] | (1-methyl-1H-imidazol-2-yl)methanol | Not specified in abstract | Single-crystal X-ray diffraction, FT-IR, UV-Vis spectroscopy researchgate.net |

| [Co(Hmbm)2(OAc)2] | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Distorted Octahedral researchgate.net | Elemental analysis, FT-IR, UV-Vis spectroscopy, Single-crystal X-ray crystallography tandfonline.com |

| [Co(Hmbm)2(H2O)2]Cl2 | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Distorted Octahedral researchgate.net | Elemental analysis, FT-IR, UV-Vis spectroscopy, Single-crystal X-ray crystallography tandfonline.com |

Palladium(II) and Platinum(IV) Complexes

The coordination chemistry of palladium(II) and platinum(IV) with ligands related to (1,5-Dimethyl-1H-imidazol-2-yl)methanol has been explored, leading to the synthesis of complexes with interesting structural features and catalytic properties.

Palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands, which can be derived from imidazole precursors, have been synthesized and characterized. beilstein-journals.orgbeilstein-journals.org These complexes, with general formulas like [((pym)^(NHC-R))PdII(CH3)X] (where X = Cl, CF3COO, CH3), are often prepared through transmetalation from corresponding silver-NHC complexes. beilstein-journals.orgbeilstein-journals.org The solid-state structures of several of these complexes have been determined, confirming the coordination of the NHC ligand to the palladium center. beilstein-journals.org Additionally, dinuclear palladium(II) complexes with ligands such as 1,3-benzimidazolidine-2-thione have been synthesized, where the ligands bridge two palladium centers through nitrogen and sulfur donor atoms, resulting in a distorted square-planar geometry at each metal center. nih.gov Pincer-type mono- and poly-nuclear Pd(II) complexes bearing imidazo[1,5-a]pyridine (B1214698) and imidazolylpyridine moieties have also been synthesized and show a distorted square planar geometry around the palladium center. rsc.org

Platinum(IV) complexes with derivatives of 5-methyl-5-(4-pyridyl) hydantoin (B18101) have been synthesized with the general formula cis-[Pt(L)2Cl4]. nih.gov Spectroscopic studies, including IR, 1H, and 13C NMR, have shown that the ligands coordinate to the platinum(IV) ion in a monodentate fashion through the nitrogen atom of the pyridine (B92270) ring. nih.gov Research into platinum(II) complexes with isomers like (1-methyl-1H-imidazol-2-yl)-methanamine has also been conducted to evaluate their cytotoxic potential. Furthermore, platinum(II) and platinum(IV) complexes stabilized by abnormal/mesoionic C4-bound dicarbenes have been synthesized. rsc.org The reaction of the dicarbene platinum(II) complexes with oxidizing agents like Br2 and I2 yields the corresponding platinum(IV) complexes. rsc.org

Table 2: Representative Palladium(II) and Platinum(IV) Complexes

| Complex Type | Metal | Ligand Type | Key Structural Feature |

|---|---|---|---|

| [((pym)^(NHC-R))PdII(CH3)X] | Palladium(II) | Pyrimidine-functionalized NHC | Square-planar geometry |

| Dinuclear Pd(II) complex | Palladium(II) | 1,3-benzimidazolidine-2-thione | Bridging N,S-coordination nih.gov |

| Pincer-type Pd(II) complex | Palladium(II) | Imidazo[1,5-a]pyridine | Distorted square-planar geometry rsc.org |

| cis-[Pt(L)2Cl4] | Platinum(IV) | 5-methyl-5-(4-pyridyl) hydantoin derivative | Monodentate coordination via pyridine nitrogen nih.gov |

Gold(I/III) Complexes

Gold(I) and gold(III) complexes featuring imidazole- and benzimidazole-based ligands are of interest for their potential applications in medicine and materials science. The synthesis and characterization of such complexes provide insight into their structure and bonding.

Research has been conducted on new gold(I) and gold(III) complexes of benzimidazole derivatives. nih.gov These compounds have been characterized using elemental and thermal analyses, as well as FT-IR and UV-Visible spectroscopy. nih.gov DFT calculations have been employed to propose the structures of these complexes. nih.gov The synthesis of gold(I) and gold(III) complexes derived from benzimidazolin-2-ylidene ligands, a class of N-heterocyclic carbenes, has also been reported. researchgate.net The synthetic route often involves the oxidation of gold(I) carbene complexes with elemental bromine to yield the corresponding gold(III) complexes of the type [AuBr3(NHC)]. researchgate.net

Dinuclear N-heterocyclic bis-dicarbene gold(III) complexes with the general formula Au2Br4(RIm-Y-ImR)22 have been successfully synthesized by the oxidative addition of bromine to the corresponding dicarbene gold(I) complexes. researchgate.net The stability of these digold(III) complexes has been found to depend on the length of the bridging group between the carbene units. researchgate.net Imidazo[1,2-a]pyridine based gold(III) metal complexes have also been synthesized and characterized, with studies indicating that these complexes are often ionic and can be bimetallic with an oxygen atom acting as a bridging ligand. semanticscholar.org The chemistry of gold(I) and gold(III) complexes with various organic ligands is a broad field, with potential applications as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to fabricate thin metallic films. shu.ac.uk

Characterization of Other Transition Metal Complexes

Beyond cobalt, palladium, platinum, and gold, (1,5-Dimethyl-1H-imidazol-2-yl)methanol and related imidazole derivatives can coordinate to a variety of other transition metals. The characterization of these complexes reveals diverse coordination modes and geometries.

Complexes of Cu(II), Ni(II), and Zn(II) with benzimidazole ligands have been synthesized and characterized. jocpr.com For instance, the reaction of CuCl2·2H2O and NiCl2·6H2O with 2-substituted benzimidazole ligands in a 1:2 metal-to-ligand molar ratio yields bis-ligand metal complexes. jocpr.com Spectroscopic and magnetic moment data suggest that Ni(II) complexes often exhibit a tetrahedral geometry, while Cu(II) complexes tend to adopt a square planar geometry. jocpr.com

Transition metal(II) halogenido complexes of zinc and copper with a coplanar tridentate ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized by single-crystal X-ray analysis. mdpi.com These include complexes such as [ZnCl2(L)], [ZnBr2(L)], and [CuCl2(L)]. mdpi.com The synthesis and characterization of transition metal complexes with 1H-imidazole as a ligand have also been reported for metals like chromium and zinc. researchgate.net Furthermore, a novel 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol ligand has been used to synthesize a series of complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes have been characterized by elemental analysis, FTIR, 1H NMR, UV-Visible, and mass spectra. researchgate.net

N-Heterocyclic Carbene (NHC) Precursors and Homogeneous Catalysis

Imidazole Methanol Derivatives as Precursors to NHC Ligands

(1,5-Dimethyl-1H-imidazol-2-yl)methanol and its derivatives are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in organometallic chemistry and catalysis. The most common route to NHCs involves the deprotonation of the corresponding imidazolium (B1220033) salts. beilstein-journals.org

The synthesis of these imidazolium salt precursors often starts from imidazole derivatives. For example, N-substituted imidazoles can be reacted with alkyl halides to generate the desired imidazolium salts. orientjchem.org The synthetic methodology allows for the introduction of various substituents on the nitrogen atoms of the imidazole ring, which in turn modulates the steric and electronic properties of the resulting NHC ligand. researchgate.net This tunability is a key advantage of NHC ligands.

Alternative, base-free methods for generating NHCs are also being explored. These include the thermolysis of labile imidazolidine (B613845) adducts or the use of Ag(I)-NHC complexes as carbene transfer agents. researchgate.net Imidazol(in)ium-2-carboxylates, formed by the reaction of NHCs with carbon dioxide, can also serve as NHC precursors for in situ catalytic applications. uliege.be These precursors can efficiently transfer the carbene fragment to transition metal complexes. uliege.be The synthesis of carbene-anchored/pendent-imidazolium species has also been reported, which can act as precursors to di-NHC-bridged mixed-metal complexes. rsc.org

Applications in Metal-Based Homogeneous Catalysis

Metal complexes bearing NHC ligands derived from imidazole precursors, including those related to (1,5-Dimethyl-1H-imidazol-2-yl)methanol, have demonstrated excellent catalytic activity in a wide array of homogeneous catalytic reactions. arabjchem.orgnih.gov The strong σ-donating ability of NHC ligands leads to the formation of stable metal-NHC complexes, which are often more robust than their phosphine-based counterparts. nih.gov

Palladium-NHC complexes have been successfully employed as catalysts in C-C and C-N cross-coupling reactions, such as the Heck coupling reaction. arabjchem.org For instance, dimeric Pd(II) carbene complexes of N-oligoether-substituted benzimidazole-2-ylidenes have been shown to be effective catalysts for the Heck reaction in water. arabjchem.org

Rhodium(I)-NHC complexes are active catalysts for the transfer hydrogenation of ketones, such as acetophenone, using a hydrogen donor like 2-propanol. arabjchem.org The catalytic activity can be influenced by the substituents on the NHC ligand, with electron-donating groups on the benzimidazole backbone generally increasing the catalytic efficiency. arabjchem.org

Ruthenium-NHC complexes are versatile catalysts for various transformations. They have been used in nucleophilic allylic substitution reactions and are particularly well-known for their application in olefin metathesis. uliege.bearabjchem.org Ruthenium-arene catalysts generated in situ from imidazol(in)ium-2-carboxylate NHC precursors have shown high activity in the ring-opening metathesis polymerization (ROMP) of cycloolefins. uliege.be

The applications of metal-NHC complexes extend to a broad range of other organic transformations, including C-H bond activation, direct arylation of heterocycles, and cyclopropanation reactions. uliege.bearabjchem.org The continued development of new NHC ligands from precursors like (1,5-Dimethyl-1H-imidazol-2-yl)methanol is expected to lead to even more efficient and selective catalytic systems.

Table 3: Catalytic Applications of Metal-NHC Complexes

| Metal | Catalytic Reaction | Substrates | Key Findings |

|---|---|---|---|

| Palladium(II) | Heck Coupling | Aryl halides and alkenes | Effective catalysis in aqueous media arabjchem.org |

| Rhodium(I) | Transfer Hydrogenation | Acetophenone | Activity influenced by NHC substituents arabjchem.org |

| Ruthenium(II) | Nucleophilic Allylic Substitution | Cinnamyl chloride | Regioselective formation of branched products arabjchem.org |

| Ruthenium(II) | Olefin Metathesis (ROMP) | Cyclooctene | High activity with in situ generated catalysts uliege.be |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (1,5-Dimethyl-1H-imidazol-2-yl)methanol |

| Cobalt(II) |

| Palladium(II) |

| Platinum(IV) |

| Gold(I) |

| Gold(III) |

| N-Heterocyclic Carbene (NHC) |

| (1-methyl-1H-imidazol-2-yl)methanol |

| (1-methyl-1H-benzo[d]imidazol-2-yl)methanol |

| 2-methylimidazole (B133640) |

| 1,3-benzimidazolidine-2-thione |

| Imidazo[1,5-a]pyridine |

| 5-methyl-5-(4-pyridyl) hydantoin |

| (1-methyl-1H-imidazol-2-yl)-methanamine |

| Benzimidazolin-2-ylidene |

| Imidazo[1,2-a]pyridine |

| Copper(II) |

| Nickel(II) |

| Zinc(II) |

| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine |

| Chromium |

| Manganese(II) |

| 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol |

| Imidazol(in)ium-2-carboxylate |

| Acetophenone |

| Cyclooctene |

Insufficient Research Data Precludes In-Depth Analysis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the coordination chemistry, catalytic applications, and material science roles of (1,5-Dimethyl-1H-imidazol-2-yl)methanol are not presently available. Consequently, a thorough analysis as outlined for biomimetic catalysis, reaction mechanism studies, and supramolecular assembly could not be constructed.

The fields of biomimetic catalysis and reaction mechanism studies heavily rely on experimental data from studies where a compound is used as a ligand in a metal complex to mimic biological enzymatic processes. Information regarding the catalytic activity of complexes derived from (1,5-Dimethyl-1H-imidazol-2-yl)methanol, including kinetic data, substrate scope, and mechanistic investigations into its catalytic cycle, remains uncharacterized in the reviewed literature.

Similarly, the exploration of (1,5-Dimethyl-1H-imidazol-2-yl)methanol in the realm of supramolecular assembly and materials science is not documented in the available resources. The design and synthesis of self-assembled systems, such as metal-organic frameworks (MOFs) or other coordination polymers, are predicated on understanding the coordination behavior of the ligand, including its preferred coordination modes and the resulting geometries of the assembled structures. Crystal engineering studies, which would provide insight into the intermolecular interactions and packing of coordination compounds involving this ligand, are also absent from the current scientific record.

While the broader class of imidazole-containing ligands is known to be significant in these areas of research, specific studies focusing on the 1,5-dimethyl-2-hydroxymethyl substituted variant are not apparent. Further experimental research is required to elucidate the potential of (1,5-Dimethyl-1H-imidazol-2-yl)methanol in these advanced applications.

Computational and Theoretical Investigations of 1,5 Dimethyl 1h Imidazol 2 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of imidazole (B134444) derivatives. It offers a balance between computational cost and accuracy, making it suitable for analyzing the electronic structure and related properties of molecules like (1,5-Dimethyl-1H-imidazol-2-yl)methanol.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For imidazole-based compounds, DFT methods, such as B3LYP combined with a basis set like 6-311+G(d,p), are used to calculate the equilibrium geometry. iucr.org This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on related benzimidazole (B57391) derivatives have shown that DFT-optimized geometries are in good agreement with molecular structures determined experimentally via X-ray crystallography. iucr.orgnih.gov The planarity of the imidazole ring is a key feature, although substituents can cause minor deviations.

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| N1–C2 | 1.37 - 1.39 |

| C2–N3 | 1.31 - 1.33 |

| N3–C4 | 1.38 - 1.40 |

| C4–C5 | 1.36 - 1.38 |

| C5–N1 | 1.36 - 1.38 |

| **Bond Angles (°) ** | |

| N1–C2–N3 | 110 - 112 |

| C2–N3–C4 | 107 - 109 |

| N3–C4–C5 | 108 - 110 |

| C4–C5–N1 | 105 - 107 |

| C5–N1–C2 | 107 - 109 |

Table 1: Representative calculated geometric parameters for the imidazole ring core based on DFT studies of related molecules. Actual values for (1,5-Dimethyl-1H-imidazol-2-yl)methanol would require specific calculation.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and modes of a molecule. acs.org These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. acs.org

For imidazole derivatives, characteristic vibrational modes include N-H stretching (for unsubstituted imidazoles), C-H stretching of the ring and substituents, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. acs.orgniscpr.res.in The calculated spectrum allows for a detailed assignment of the bands observed in an experimental spectrum, confirming the molecular structure. For example, the presence of a hydroxyl group in (1,5-Dimethyl-1H-imidazol-2-yl)methanol would be confirmed by a characteristic O-H stretching frequency, typically calculated to be in the range of 3500-3700 cm⁻¹ (unscaled).

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| O–H Stretch | 3500 - 3700 |

| Aromatic C–H Stretch | 3100 - 3250 |

| Aliphatic C–H Stretch | 2900 - 3050 |

| C=N / C=C Ring Stretch | 1400 - 1600 |

| C–H Rocking/Wagging | 1000 - 1550 |

| C–N Stretch | 1300 - 1400 |

Table 2: General assignments for key vibrational frequencies in imidazole derivatives containing methyl and methanol (B129727) groups, based on DFT calculations. acs.org

Theoretical calculations are increasingly used to predict Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts within a DFT framework. niscpr.res.inunn.edu.ng

Calculations are typically performed on the optimized geometry of the molecule. The predicted ¹H and ¹³C chemical shifts are then compared to experimental values, often showing a strong linear correlation. niscpr.res.in This correlation can aid in the assignment of complex spectra and confirm the proposed structure. It is often crucial to include solvent effects in the calculations, using models like the Polarizable Continuum Model (PCM), as chemical shifts can be sensitive to the solvent environment. unn.edu.ng

| Atom Type | Experimental Shift Range (ppm) | Typical Calculated Shift Range (ppm) |

| ¹H NMR | ||

| Imidazole Ring H | 6.8 - 7.5 | 6.7 - 7.6 |

| N-CH₃ | 3.5 - 4.0 | 3.4 - 4.1 |

| C-CH₃ | 2.2 - 2.6 | 2.1 - 2.7 |

| -CH₂OH | 4.5 - 5.0 | 4.4 - 5.1 |

| -OH | Variable | Variable |

| ¹³C NMR | ||

| Imidazole C2 | 140 - 150 | 139 - 151 |

| Imidazole C4/C5 | 115 - 130 | 114 - 131 |

| N-CH₃ | 30 - 35 | 29 - 36 |

| C-CH₃ | 10 - 15 | 9 - 16 |

| -CH₂OH | 55 - 65 | 54 - 66 |

Table 3: Illustrative comparison of typical experimental and GIAO-DFT calculated NMR chemical shifts for protons and carbons in a molecule with the structural features of (1,5-Dimethyl-1H-imidazol-2-yl)methanol. niscpr.res.inunn.edu.ng

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. orientjchem.orgnih.gov For an imidazole derivative, the nitrogen atoms of the ring are expected to be the most electron-rich sites, representing centers of negative potential. orientjchem.org

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, relating to the molecule's nucleophilicity. researchgate.net The LUMO is the orbital that acts as the electron acceptor, indicating its electrophilicity. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. acadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive. acs.orgacadpubl.eu

| Parameter | Description | Implication for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (more nucleophilic). |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (more electrophilic). |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. acadpubl.eu |

Table 4: Key parameters derived from Frontier Molecular Orbital (FMO) analysis and their general implications for the chemical reactivity of a molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and intramolecular interactions. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of charge delocalization.

This analysis can reveal important stabilizing effects, such as hyperconjugation and resonance within the molecule. For instance, interactions involving the lone pairs of the imidazole nitrogen atoms (donors) and the antibonding orbitals (π*) of the ring (acceptors) are key to the aromatic stability of the system. acadpubl.eu These delocalization effects are crucial for understanding the molecule's electronic structure and stability. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C4-C5) | High | Lone pair delocalization into the ring |

| LP(1) N3 | π(C2-N1) | High | Lone pair delocalization into the ring |

| π(C4-C5) | π(N1-C2) | Moderate | π-electron delocalization (resonance) |

| σ(C-H) | σ(C-N) | Low | Hyperconjugation |

Table 5: Examples of significant donor-acceptor interactions identified by NBO analysis in a typical imidazole ring system and their contribution to molecular stabilization. acadpubl.eu

DFT calculations, based on the results of the vibrational frequency analysis, can be used to predict various thermodynamic properties of a molecule. orientjchem.org Key properties such as zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S) can be calculated at different temperatures. These theoretical data provide insight into the molecule's stability and behavior under varying thermal conditions, which is valuable for understanding chemical reactions and processes.

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | (Typical value) | (Typical value) | (Typical value) |

| 400.00 | (Increases with T) | (Increases with T) | (Increases with T) |

| 500.00 | (Increases with T) | (Increases with T) | (Increases with T) |

Table 6: An illustrative table showing the temperature dependence of theoretically calculated thermodynamic properties for a molecule of similar complexity to (1,5-Dimethyl-1H-imidazol-2-yl)methanol. Specific values would be obtained from a full DFT frequency calculation. orientjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited state properties of molecules, such as electronic transition energies, which correspond to the absorption of light in UV-visible spectroscopy. acs.org For an imidazole derivative like (1,5-Dimethyl-1H-imidazol-2-yl)methanol, TD-DFT calculations would be crucial for understanding its photophysical behavior.

The primary electronic transitions in the imidazole ring system are typically of π → π* character. acs.org Experimental studies on unsubstituted imidazole in solution show broad absorption bands around 207 nm, which are assigned to these singlet 1π → 1π* transitions. acs.org Computational analyses of various imidazole and benzimidazole derivatives confirm that the nature and energy of these transitions are influenced by the substituents on the ring. acs.orgresearchgate.net

For (1,5-Dimethyl-1H-imidazol-2-yl)methanol, TD-DFT calculations would likely predict several key electronic transitions. The primary absorption bands would arise from excitations within the imidazole π-system. The methyl groups at the N1 and C5 positions, and the methanol group at the C2 position, would act as auxochromes, causing shifts in the absorption maxima (λ_max) compared to unsubstituted imidazole. The calculations would provide the vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the specific molecular orbitals involved in each transition.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for an Imidazole Derivative This table presents hypothetical data to illustrate typical TD-DFT output for a substituted imidazole in a solvent like ethanol.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 5.88 | 211 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 6.45 | 192 | 0.08 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 6.87 | 180 | 0.02 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for (1,5-Dimethyl-1H-imidazol-2-yl)methanol would provide detailed insights into its dynamic behavior, conformational preferences, and intermolecular interactions, particularly in a solution. tandfonline.comnih.gov

A typical simulation would involve placing a model of the molecule in a simulation box filled with a solvent, such as water, and calculating the forces between atoms using a force field. rsc.org The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a set period, often nanoseconds. tandfonline.com

For (1,5-Dimethyl-1H-imidazol-2-yl)methanol in an aqueous solution, MD simulations could reveal:

Solvation Structure: How water molecules arrange around the solute, forming hydration shells. The hydroxyl group of the methanol substituent and the unmethylated N3 nitrogen of the imidazole ring would be expected to act as primary sites for hydrogen bonding with water molecules. nih.gov

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the molecule and surrounding water, as well as potential intermolecular hydrogen bonding between two molecules of the compound itself.

Conformational Dynamics: The flexibility of the molecule, particularly the rotation of the methanol group relative to the imidazole ring, and the time spent in different conformational states.

Transport Properties: Calculation of properties like the diffusion coefficient, which describes how the molecule moves through the solvent. nih.gov

These simulations are critical for bridging the gap between the static picture provided by quantum calculations and the dynamic reality of molecules in a condensed phase.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies have been instrumental in elucidating the complex mechanisms of photochemical rearrangements in imidazole derivatives. Upon absorption of UV light, substituted imidazoles can undergo isomerization to form different structural isomers. Computational investigations on methyl-substituted imidazoles, such as 1,4-dimethyl-imidazole and 1,4,5-trimethyl-imidazole, have identified two primary competing pathways for this transformation following excitation to the first singlet state (¹π → ¹π*). acs.orgnih.gov

Conical Intersection Path: This pathway involves the molecule moving from the excited state back to the ground state through a conical intersection, which acts as a "funnel" for rapid, radiationless deactivation. The reaction proceeds from the initial excited state (Franck-Condon region) directly to the conical intersection and then to the photoproduct. acs.orgnih.gov

Internal Cyclization-Isomerization Path: This alternative mechanism involves a sequence of smaller geometric rearrangements on the excited state potential energy surface, proceeding through various intermediates and transition states without necessarily passing through a conical intersection to the final product. acs.orgnih.gov

For 1,4-dimethyl-imidazole, calculations suggest both mechanisms are comparable in energy, while for 1,4,5-trimethyl-imidazole, the conical intersection path is favored. nih.gov In the case of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, theoretical calculations would be needed to determine the relative energy barriers of these two pathways. The presence of the methanol group at the C2 position could sterically or electronically influence the stability of key intermediates and transition states, potentially favoring one mechanism over the other.

Tautomerism is a key feature of many imidazole-containing compounds, typically involving the migration of a proton between the two ring nitrogen atoms (N1 and N3). nih.gov However, in (1,5-Dimethyl-1H-imidazol-2-yl)methanol, the nitrogen at the N1 position is substituted with a methyl group. This substitution effectively blocks the common N1-H ⇌ N3-H prototropic tautomerism that is characteristic of N-unsubstituted imidazoles.

Therefore, computational studies on tautomerization for this specific molecule would focus on other, less common possibilities, such as keto-enol tautomerism if oxidation of the methanol group were to occur, or tautomerism involving the hydroxyl proton. However, the N-methylation makes the core imidazole ring a stable, non-tautomerizing system under normal conditions. Computational chemistry could confirm the high energy barrier associated with any alternative tautomeric forms, demonstrating their unlikelihood.

The primary source of conformational flexibility in (1,5-Dimethyl-1H-imidazol-2-yl)methanol is the rotation around the single bond connecting the methanol group to the C2 position of the imidazole ring. Understanding the molecule's preferred spatial arrangement requires a computational exploration of its conformational energy landscape.

This is typically achieved by performing a "relaxed scan" using a quantum mechanical method like Density Functional Theory (DFT). The dihedral angle defined by atoms N1-C2-C(methanol)-O(hydroxyl) would be systematically rotated (e.g., in 10-degree increments), and at each step, the rest of the molecular geometry would be optimized to find the lowest energy for that constrained angle.

The resulting plot of energy versus dihedral angle would reveal the energy minima, corresponding to stable conformers, and the energy maxima, representing the rotational barriers. For (1,5-Dimethyl-1H-imidazol-2-yl)methanol, the stable conformers would likely be those that minimize steric repulsion between the hydroxyl group, the N1-methyl group, and the C5-methyl group. Intramolecular hydrogen bonding between the hydroxyl proton and the N3 nitrogen might also stabilize certain conformations.

Table 2: Example of a Calculated Rotational Energy Profile for the C2-CH₂OH Bond This table presents hypothetical data illustrating the relative energies of key conformations.

| Dihedral Angle (N1-C2-C-O) | Conformation Description | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| ~60° | Gauche | 0.00 | Global Minimum (Potentially stabilized by H-bond) |

| 180° | Anti | 1.5 | Local Minimum (Sterically accessible) |

| 0° | Syn (Eclipsed) | 5.0 | Rotational Barrier (High steric clash) |

Computational chemistry provides powerful tools to elucidate detailed reaction mechanisms at the atomic level. By calculating the potential energy surface for a proposed reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

For (1,5-Dimethyl-1H-imidazol-2-yl)methanol, a potential reaction for theoretical study could be an acid-catalyzed intramolecular cyclization. In this hypothetical reaction, the hydroxyl group could act as a nucleophile, attacking the C5 position of the imidazole ring to form a fused ring system.

A computational study of this mechanism would involve:

Reactant and Product Optimization: Calculating the stable geometries and energies of the starting material and the potential cyclized product.

Transition State Search: Locating the geometry of the transition state connecting the reactant and an intermediate or product. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of all stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path downhill from the transition state to ensure it connects the intended reactant and product, confirming the proposed mechanism.

Such studies provide fundamental insights into the feasibility and pathways of chemical transformations that are often difficult to probe experimentally. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Quantitative Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for elucidating the nature of chemical bonds and intermolecular interactions based on the topological analysis of the electron density, a quantum observable. amercrystalassn.orgwiley-vch.de This methodology facilitates a quantitative description of the bonding characteristics within a molecule, such as (1,5-Dimethyl-1H-imidazol-2-yl)methanol, by partitioning the molecular space into atomic basins. amercrystalassn.org The analysis of critical points in the electron density provides a detailed understanding of the interactions between atoms. muni.cz

At the heart of QTAIM analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms, yet a maximum in the directions perpendicular to the bond path. muni.cz The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs are instrumental in characterizing the nature and strength of chemical bonds. nih.gov

A comprehensive QTAIM analysis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol would involve a systematic examination of the various intramolecular interactions. This includes the covalent bonds that constitute the imidazole ring, the bonds connecting the methyl and methanol substituents to the ring, and any potential non-covalent intramolecular interactions that may influence the molecule's conformation and reactivity.

The electron density at the BCP, ρ(r), is a key indicator of bond strength, with higher values suggesting a stronger bond. researchgate.net The Laplacian of the electron density, ∇²ρ(r), provides insight into the nature of the interaction. A negative value of ∇²ρ(r) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated between the nuclei. muni.cz Conversely, a positive ∇²ρ(r) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. muni.cz

Further insights can be gleaned from the analysis of energy densities at the BCP. The kinetic energy density, G(r), and the potential energy density, V(r), contribute to the total energy density, H(r) = G(r) + V(r). For shared-shell interactions, H(r) is typically negative, indicating a stabilizing covalent character. For closed-shell interactions, H(r) is often positive or close to zero.

While specific computational data for (1,5-Dimethyl-1H-imidazol-2-yl)methanol is not available in the public domain, a hypothetical QTAIM analysis would yield valuable information about its electronic structure. The following tables illustrate the expected qualitative results for the different types of intramolecular interactions within the molecule.

Table 1: Hypothetical QTAIM Parameters for Covalent Bonds in (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Expected H(r) (a.u.) | Nature of Interaction |

| C=C (in imidazole) | High | Negative | Negative | Shared-shell (covalent) |

| C-N (in imidazole) | High | Negative | Negative | Shared-shell (covalent) |

| C-C (substituents) | Medium | Negative | Negative | Shared-shell (covalent) |

| C-H | Medium | Negative | Negative | Shared-shell (covalent) |

| C-O | Medium-High | Negative | Negative | Shared-shell (covalent) |

| O-H | Medium | Negative | Negative | Shared-shell (covalent) |

Table 2: Hypothetical QTAIM Parameters for Potential Non-Covalent Intramolecular Interactions in (1,5-Dimethyl-1H-imidazol-2-yl)methanol

| Interaction Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Expected H(r) (a.u.) | Nature of Interaction |

| Intramolecular H-bond (e.g., O-H···N) | Low | Positive | Near zero or positive | Closed-shell (partially covalent) |

| Steric H···H contacts | Very Low | Positive | Positive | Closed-shell (van der Waals) |

Future Research Directions and Potential Advancements for 1,5 Dimethyl 1h Imidazol 2 Yl Methanol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methods. oup.comorganic-chemistry.org Future research on (1,5-Dimethyl-1H-imidazol-2-yl)methanol should focus on novel and sustainable synthetic routes that offer high yields, scalability, and a reduced environmental footprint.

Key areas for exploration include:

Green Chemistry Approaches: The use of green solvents like water or ionic liquids, and biocatalysts such as lemon juice, has shown promise in the synthesis of various imidazole (B134444) derivatives. nih.govresearchgate.netresearchgate.net Future methodologies could adapt these principles to the synthesis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol, potentially through one-pot, multi-component reactions that minimize waste and energy consumption. researchgate.net Microwave-assisted and ultrasound-promoted syntheses are other green techniques that could significantly shorten reaction times and improve yields. oup.comorganic-chemistry.org

Catalyst Development: The exploration of novel catalysts, including organocatalysts and nano-catalysts, could lead to more efficient and selective syntheses. For instance, the use of phosphine-based organocatalysts has been reported for the synthesis of trisubstituted imidazoles. oup.com Research into catalysts that can facilitate the regioselective synthesis of 1,2,5-trisubstituted imidazoles would be particularly relevant.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for (1,5-Dimethyl-1H-imidazol-2-yl)methanol could enable its production on a larger scale for further research and potential applications.

| Synthetic Approach | Potential Advantages | Relevant Analogs |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | 2,3,5-Triphenyl imidazole nih.gov |

| Biocatalysis (e.g., lemon juice) | Inexpensive, biodegradable, non-toxic catalyst | 2,4,5-triaryl-1H-imidazole derivatives researchgate.net |

| Ionic Liquid-Mediated Synthesis | Green solvent, potential for catalyst recycling | 2,4,5-trisubstituted-imidazoles researchgate.net |

| Van Leusen Imidazole Synthesis | Versatile for creating substituted imidazoles | 1,5-disubstituted-4-methylimidazoles nih.gov |

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. Advanced in-situ spectroscopic techniques can provide real-time insights into the formation of intermediates and transition states during the synthesis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol.

Future research should leverage techniques such as:

Operando Spectroscopy: This powerful methodology allows for the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. wikipedia.org Applying operando FT-IR or Raman spectroscopy could help elucidate the role of catalysts and the transformation of reactants in real-time.

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for tracking the kinetics and mechanism of reactions in solution. oup.comlew.ro In-situ ¹H and ¹³C NMR studies could identify key intermediates and provide quantitative data on reaction rates for the synthesis of (1,5-Dimethyl-1H-imidazol-2-yl)methanol.

Mass Spectrometry: Real-time monitoring of reaction mixtures using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can help in the detection of transient species and the elucidation of reaction pathways.

Rational Design of Hybrid Materials Incorporating the Imidazole Scaffold

The imidazole moiety is a versatile building block for the construction of advanced materials with tailored properties. Future research could focus on the rational design and synthesis of hybrid materials that incorporate the (1,5-Dimethyl-1H-imidazol-2-yl)methanol scaffold.

Potential avenues for investigation include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring and the oxygen atom of the methanol (B129727) group can act as coordination sites for metal ions, making (1,5-Dimethyl-1H-imidazol-2-yl)methanol a potential ligand for the synthesis of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Coordination Polymers: Similar to MOFs, coordination polymers can be constructed using this imidazole derivative as a building block. The properties of these materials can be tuned by varying the metal ions and the connectivity of the network.